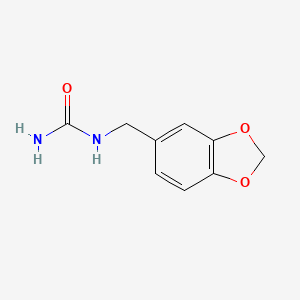

N-(1,3-benzodioxol-5-ylmethyl)urea

Description

Properties

IUPAC Name |

1,3-benzodioxol-5-ylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(12)11-4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXQGGUSJKXTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984183 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65609-28-1 | |

| Record name | NSC121312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea from Piperonylamine

Abstract: This technical guide provides an in-depth exploration of a robust and efficient method for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea, a valuable building block in medicinal chemistry and drug discovery. The synthesis detailed herein utilizes piperonylamine and potassium cyanate in an acidic aqueous medium. This document offers a comprehensive overview of the underlying chemical principles, a detailed step-by-step experimental protocol, safety considerations, and characterization data. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing both the theoretical foundation and practical insights necessary for the successful execution of this synthesis.

Introduction and Scientific Background

Urea derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Their therapeutic efficacy often stems from the ability of the urea moiety to act as a rigid structural element and a hydrogen bond donor-acceptor, facilitating strong and specific interactions with biological targets. The 1,3-benzodioxole scaffold, present in the target molecule, is also a well-recognized pharmacophore found in numerous natural products and synthetic compounds with significant physiological effects.

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea from piperonylamine represents a direct and atom-economical approach to this important class of compounds. Traditional methods for urea synthesis have often relied on hazardous reagents such as phosgene and isocyanates. The methodology presented in this guide, however, employs potassium cyanate as a safer and more convenient alternative.

Reaction Mechanism and Rationale

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea from piperonylamine and potassium cyanate proceeds via a well-established mechanism involving the in situ generation of isocyanic acid. The key steps are outlined below:

-

Protonation of the Amine: In an acidic aqueous solution, the primary amine of piperonylamine is protonated to form the corresponding ammonium salt. This enhances its solubility in the aqueous medium.

-

Formation of Isocyanic Acid: Potassium cyanate, upon dissolution in the acidic medium, is protonated to generate isocyanic acid (HNCO). Isocyanic acid is a reactive intermediate that serves as the electrophile in this reaction.

-

Nucleophilic Attack: The unprotonated piperonylamine, in equilibrium with its protonated form, acts as a nucleophile and attacks the electrophilic carbon atom of isocyanic acid.

-

Urea Formation: The subsequent rearrangement of the intermediate adduct leads to the formation of the stable N-(1,3-benzodioxol-5-ylmethyl)urea product.

The choice of an acidic medium is crucial for this reaction, as it facilitates the generation of the reactive isocyanic acid species from the cyanate salt. Water serves as an environmentally benign solvent for this transformation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Piperonylamine (1,3-Benzodioxole-5-methylamine) | ≥97% | Sigma-Aldrich, TCI America | - |

| Potassium Cyanate (KOCN) | ≥96% | Acros Organics, Fisher Scientific | [1] |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Fisher Scientific | [2][3] |

| Deionized Water | - | - | - |

| Ethanol | Reagent Grade | - | For recrystallization |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | - | For neutralization |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature control

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

Synthetic Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, dissolve piperonylamine (15.1 g, 0.1 mol) in a solution of deionized water (100 mL) and concentrated hydrochloric acid (10 mL). Stir the mixture at room temperature until the piperonylamine has completely dissolved to form a clear solution of its hydrochloride salt.

-

Addition of Potassium Cyanate: Prepare a solution of potassium cyanate (8.9 g, 0.11 mol) in deionized water (50 mL). Add this solution dropwise to the stirred piperonylamine hydrochloride solution over a period of 30 minutes at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 2 hours. A white precipitate of the product will form during this time.

-

Isolation of Crude Product: Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 25 mL).

-

Purification: The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of boiling ethanol and stir until fully dissolved. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C to a constant weight.

Characterization

-

Appearance: White crystalline solid.

-

Melting Point: 168-170 °C

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (d, J = 7.9 Hz, 1H), 6.78 (d, J = 1.5 Hz, 1H), 6.72 (dd, J = 7.9, 1.6 Hz, 1H), 6.35 (t, J = 6.0 Hz, 1H), 5.95 (s, 2H), 5.58 (s, 2H), 4.15 (d, J = 6.0 Hz, 2H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 158.5, 147.1, 146.0, 134.1, 120.7, 108.2, 107.9, 100.8, 43.5.

-

FT-IR (KBr, cm⁻¹): 3425, 3320, 1640, 1505, 1490, 1250, 1040.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis. This includes the use of personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves.

-

Piperonylamine: Causes severe skin burns and eye damage.[4][5] May cause respiratory irritation.[4] Handle in a well-ventilated fume hood.[4]

-

Potassium Cyanate: Harmful if swallowed.[1][6] Causes serious eye irritation.[1][6] Avoid inhalation of dust.

-

Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.[2][3][7] May cause respiratory irritation.[3][7] Handle with extreme care in a fume hood.[7]

All waste materials should be disposed of in accordance with local, state, and federal regulations.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea from piperonylamine and potassium cyanate in an acidic aqueous medium is a highly efficient, straightforward, and safer alternative to traditional methods employing hazardous reagents. The protocol detailed in this guide is robust and provides the target compound in good yield and high purity. This methodology is well-suited for laboratory-scale synthesis and can be a valuable addition to the repertoire of medicinal chemists and drug development professionals.

References

-

Safety Data Sheet (SDS) - HYDROCHLORIC ACID. SEASTAR CHEMICALS. [Link]

-

Material safety data sheet - potassium cyanate 97%. (n.d.). Oxford Lab Fine Chem LLP. [Link]

-

Hydrochloric Acid MSDS. (2012, December 3). ScienceLab.com. [Link]

-

Material Safety Data Sheet - Potassium cyanate. (n.d.). Cole-Parmer. [Link]

-

Chang, W.-J., Liew, S. Y., & Tan, S.-P. (2023). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Letters in Organic Chemistry, 20(9), 877-882. [Link]

-

Lan, C. B., & Auclair, K. (2021). Ammonium Chloride‐Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. European Journal of Organic Chemistry, 2021(35), 4969-4973. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines [organic-chemistry.org]

- 6. Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(1,3-benzodioxol-5-ylmethyl)urea (CAS No. 65609-28-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-benzodioxol-5-ylmethyl)urea, also known as piperonylurea, is a chemical compound featuring a urea functional group linked to a piperonylmethyl substituent. The 1,3-benzodioxole moiety, commonly referred to as the piperonyl group, is a prominent structural motif in numerous natural products and pharmacologically active molecules. This core structure is recognized for its potential to interact with various biological targets, making its derivatives subjects of interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of N-(1,3-benzodioxol-5-ylmethyl)urea, including its synthesis, chemical properties, and the biological significance of its structural components.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 65609-28-1 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | |

| Molecular Weight | 194.19 g/mol | |

| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)urea | [2] |

| Synonyms | Piperonylurea | N/A |

Synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea can be achieved through several established methods for urea formation. A common and direct approach involves the reaction of piperonylamine (1,3-benzodioxol-5-ylmethanamine) with a source of the urea carbonyl group.

Conceptual Synthetic Pathway

A plausible and efficient synthetic route is the reaction of piperonylamine with an isocyanate or a reagent that generates an isocyanate in situ.

Caption: Conceptual synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea.

Detailed Experimental Protocol (Proposed)

Materials:

-

Piperonylamine

-

Potassium isocyanate

-

Hydrochloric acid

-

Water

-

Ethanol

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)[3]

Procedure:

-

Preparation of Piperonylamine Hydrochloride: Dissolve piperonylamine in a suitable solvent and bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration. This step protects the amine during the generation of isocyanic acid.

-

Generation of Isocyanic Acid: In a separate flask, dissolve potassium isocyanate in water. Carefully add hydrochloric acid to the solution to generate isocyanic acid in situ. The reaction should be performed in a well-ventilated fume hood as isocyanic acid is volatile and toxic.[4][5]

-

Reaction: Slowly add the piperonylamine hydrochloride to the aqueous solution of isocyanic acid with vigorous stirring. The amine will react with the isocyanic acid as it is generated.

-

Work-up and Purification: The product, N-(1,3-benzodioxol-5-ylmethyl)urea, is expected to precipitate from the reaction mixture. Collect the solid by filtration and wash with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Self-Validation: The purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The expected spectral data should be consistent with the proposed structure.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for N-(1,3-benzodioxol-5-ylmethyl)urea were not found in the search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.[6][7]

-

¹H NMR: The spectrum would be expected to show signals for the methylene protons of the piperonyl group, the protons of the aromatic ring, the methylene protons adjacent to the urea nitrogen, and the protons of the urea NH and NH₂ groups. The aromatic protons would likely appear as a complex multiplet.

-

¹³C NMR: The spectrum should display distinct signals for the carbon atoms of the benzodioxole ring, the methylene carbons, and the carbonyl carbon of the urea group.

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching vibrations of the urea group (around 3300-3500 cm⁻¹), the C=O stretching of the urea carbonyl (around 1640-1680 cm⁻¹), and C-O-C stretching of the benzodioxole ring.[8]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.19 g/mol ).

Biological and Medicinal Significance of the Benzodioxole Moiety

The 1,3-benzodioxole scaffold is a key pharmacophore found in a variety of biologically active molecules. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.

Established and Investigated Activities of Benzodioxole Derivatives:

-

Enzyme Inhibition: The benzodioxole group is a well-known inhibitor of cytochrome P450 enzymes. This property can be exploited to enhance the bioavailability of co-administered drugs.

-

Anticancer and Anti-infective Properties: Chalcone hybrids containing the 1,3-benzodioxole ring system have been investigated for their potential as anti-infective and anti-cancer agents.

-

C5a Receptor Inverse Agonism: Derivatives of N,N-bis(1,3-benzodioxol-5-ylmethyl)amine have been identified as potent and orally bioavailable inverse agonists of the human C5a receptor, a promising target for the treatment of inflammatory diseases.[9][10]

-

Quorum Sensing Inhibition: Benzamide derivatives incorporating the 1,3-benzodioxol-5-ylmethyl moiety have been studied as potential inhibitors of the LasR quorum-sensing receptor in Pseudomonas aeruginosa, a bacterium known for its antibiotic resistance.[11]

The urea functional group itself is a critical component in many approved drugs, valued for its ability to form stable hydrogen bonds with biological targets. The combination of the benzodioxole moiety and the urea linker in N-(1,3-benzodioxol-5-ylmethyl)urea makes it and its derivatives interesting candidates for further investigation in drug discovery programs.

Caption: Potential biological activities of the benzodioxole moiety.

Conclusion

N-(1,3-benzodioxol-5-ylmethyl)urea is a compound of interest due to the established biological significance of its constituent parts. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis can be readily achieved through standard chemical transformations. The structural alerts provided by the benzodioxole and urea functionalities suggest that this compound and its derivatives could serve as valuable scaffolds for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of N-(1,3-benzodioxol-5-ylmethyl)urea is warranted to fully explore its potential in medicinal chemistry.

References

-

Mesto, E., Okio, C. K. Y. A., Lemus, M. A., & Schingaro, E. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 125–127. [Link]

-

Brodbeck, R. M., Cortright, D. N., Kieltyka, A. P., Yu, J., Baltazar, C. O., Buck, M. E., Meade, R., Maynard, G. D., Thurkauf, A., Chien, D. S., Hutchison, A. J., & Krause, J. E. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 898–909. [Link]

-

Brodbeck, R. M., Cortright, D. N., Kieltyka, A. P., Yu, J., Baltazar, C. O., Buck, M. E., ... & Krause, J. E. (2008). Identification and Characterization of NDT 9513727 [N, N-bis (1, 3-Benzodioxol-5-ylmethyl)-1-butyl-2, 4-diphenyl-1H-imidazole-5-methanamine], a Novel, Orally Bioavailable C5a Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909. [Link]

-

Dua, T., Chadha, J., Goel, A., Mangal, S., & Singh, V. (2024). Novel Polyphenolic Hybrids Modulate Quorum Sensing Regulated Virulence in Pseudomonas aeruginosa. ChemistrySelect, 9(3), e202303893. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 851838, N-1,3-benzodioxol-5-ylurea. Retrieved from [Link].

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 175700636, 1-(1,3-Benzodioxol-5-ylmethyl)-3-quinolin-3-ylurea. Retrieved from [Link].

-

Steinhof, O., Kibrik, E. J., Scherr, G., & Hasse, H. (2014). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Industrial & Engineering Chemistry Research, 53(33), 12979-12993. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6467503, N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea. Retrieved from [Link].

-

Wang, J., Jiang, J. Z., Chen, W., & Bai, Z. W. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in brief, 7, 1228–1236. [Link]

-

Yılmaz, F., Öztürk, Z., Acar, Ç., & Erol, K. (2021). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. DSpace@Biruni. [Link]

-

El-Sayed, N. N. E. (2018). Synthesis and Antitumor Activity Evaluation of Some Novel Pyrazolotriazine Derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6467503, N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea. Retrieved from [Link].

-

Mesto, E., Okio, C. K. Y. A., Lemus, M. A., & Schingaro, E. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 125–127. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 47135839, 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxyethyl)urea. Retrieved from [Link].

-

Mesto, E., Okio, C. K. Y. A., Lemus, M. A., & Schingaro, E. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 125–127. [Link]

-

Le, H. V., & Ruscic, B. (2021). Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl. The Journal of Physical Chemistry A, 125(50), 10836–10851. [Link]

-

Penchev, P., & Zahariev, A. (2018). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2018(4), M1013. [Link]

-

Le, H. V., & Ruscic, B. (2021). Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl. The Journal of Physical Chemistry A, 125(50), 10836–10851. [Link]

-

Tahir, M. N., Wattoo, M. A., & Iqbal, M. (2010). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3293. [Link]

-

Khlebnikov, V. (2019). What conditions are required to react isocyanate with COOH or OH groups?. ResearchGate. [Link]

-

Miller, M. W., & Chatterjee, A. K. (2014). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS chemical biology, 9(5), 1148–1153. [Link]

-

Ali, Z., & Ali, S. (2019). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. [Link]

-

Ogurtsov, V. A., & Rakitin, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248. [Link]

Sources

- 1. 65609-28-1|N-(1,3-Benzodioxol-5-ylmethyl)urea|BLD Pharm [bldpharm.com]

- 2. 1-(1,3-Benzodioxol-5-ylmethyl)-3-quinolin-3-ylurea | C18H15N3O3 | CID 175700636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(1,3-benzodioxol-5-ylmethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-benzodioxol-5-ylmethyl)urea, also identified in some research contexts as LIP1, is a urea derivative incorporating the 1,3-benzodioxole moiety.[1][2] This functional group, also known as methylenedioxyphenyl, is a common scaffold in medicinal chemistry and is found in numerous natural products and synthetic compounds with diverse biological activities. The urea functional group itself is a key structural element in many pharmaceuticals, valued for its ability to form strong hydrogen bonds with biological targets. This guide provides a comprehensive overview of the fundamental molecular and physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)urea, along with insights into its synthesis, analysis, and demonstrated applications in scientific research.

Core Molecular and Physicochemical Properties

The fundamental chemical identity of N-(1,3-benzodioxol-5-ylmethyl)urea is defined by its molecular formula and weight. These core properties, along with other critical physicochemical parameters, are summarized in the table below. This data is essential for accurate experimental design, from calculating molar concentrations for in vitro assays to predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | [2] |

| Molecular Weight | 194.19 g/mol | [2] |

| CAS Number | 65609-28-1 | [1][2] |

| Log P (experimental) | 0.6 | [2] |

| Melting Point | 179 °C (experimental) | [2] |

| Solubility in H₂O (25°C) | 0.75 mg/mL (experimental) | [2] |

| Solubility in PGOA (25°C) * | 52.0 mg/mL (experimental) | [2] |

*PGOA: Propylene Glycol with Oleic Acid

Synthesis and Characterization

Proposed Synthesis Protocol

Step-by-Step Methodology:

-

Dissolution of Amine: Dissolve piperonylamine (1 equivalent) in a suitable solvent system, such as a mixture of water and a polar organic solvent like acetic acid.

-

Addition of Cyanate: To the stirred solution, add a solution of potassium or sodium cyanate (1-1.2 equivalents) in water. The addition should be controlled to manage any potential exotherm.

-

Reaction: The reaction mixture is typically stirred at room temperature or with gentle heating for several hours to drive the formation of the urea. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling or by the addition of water. The solid product is then collected by filtration.

-

Purification: The crude N-(1,3-benzodioxol-5-ylmethyl)urea can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product in high purity.

Causality in Experimental Choices:

-

The use of an acidic medium (like acetic acid) is crucial as it protonates the cyanate ion to form isocyanic acid in situ, which is the reactive species that undergoes nucleophilic attack by the amine.

-

The choice of solvent is important to ensure the solubility of both the starting amine and the cyanate salt.

-

Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.

Analytical Characterization

In a study investigating the transdermal delivery of N-(1,3-benzodioxol-5-ylmethyl)urea, the compound was quantified using High-Performance Liquid Chromatography (HPLC).[1] This is a standard and robust technique for the analysis and quantification of small molecules in complex matrices.

Typical HPLC Parameters:

-

Column: A reverse-phase column (e.g., C18) is typically used for compounds of this polarity.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the benzodioxole chromophore has a strong absorbance (typically around 280-290 nm).

-

Quantification: The concentration of the compound is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of the pure compound.

Application in Dermal Penetration Studies

A key documented application of N-(1,3-benzodioxol-5-ylmethyl)urea is as a model compound in dermatological and pharmaceutical research, specifically for studying the kinetics of skin penetration.[1][2] In a comparative study, its penetration through both a synthetic membrane (Strat-M®) and ex vivo porcine skin was evaluated using both a traditional Franz Diffusion Cell and a novel micro-physiological system.[1]

The study aimed to understand how the physicochemical properties of a molecule influence its ability to cross the skin barrier. N-(1,3-benzodioxol-5-ylmethyl)urea, with a Log P of 0.6 and a molecular weight identical to caffeine (a commonly used hydrophilic model compound), served as a slightly more lipophilic counterpart to investigate the role of lipophilicity in dermal absorption.[2] The findings from such studies are critical for the development of transdermal drug delivery systems and for assessing the dermal exposure risks of chemicals.

Caption: Workflow for the synthesis, analysis, and application of N-(1,3-benzodioxol-5-ylmethyl)urea.

Potential Areas for Future Research

Given the presence of the 1,3-benzodioxole scaffold, which is a known structural alert in drug metabolism due to its potential to form reactive metabolites, further research into the metabolic stability and potential for drug-drug interactions of N-(1,3-benzodioxol-5-ylmethyl)urea would be of significant interest. Additionally, the urea moiety suggests that this compound could be explored as a potential inhibitor for enzymes that have urea-based inhibitors, such as certain kinases or hydrolases. The compound's demonstrated ability to penetrate the skin also opens up possibilities for its use as a lead structure in the development of novel dermatological agents.

References

-

Comparison Between Franz Diffusion Cell and a novel Micro-physiological System for In Vitro Penetration Assay Using Different Skin Models. (2022). ResearchGate. [Link]

-

Topically Applied Active Ingredients Establish an Equilibrium Dependent on Their Physico-Chemical Properties and a Skin Layer Specific Tissue Capacity. (n.d.). Gavin Publishers. [Link]

Sources

Spectroscopic Characterization of N-(1,3-benzodioxol-5-ylmethyl)urea: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(1,3-benzodioxol-5-ylmethyl)urea. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules, offering a robust framework for researchers, scientists, and professionals in drug development.

Introduction

N-(1,3-benzodioxol-5-ylmethyl)urea is a derivative of urea containing the 1,3-benzodioxole moiety, a common functional group in natural products and pharmacologically active compounds. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such molecules. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for achieving this. This guide presents a predictive analysis of the spectroscopic data for N-(1,3-benzodioxol-5-ylmethyl)urea, providing a detailed roadmap for its characterization. While experimental data for this specific molecule is not widely published, the predictions herein are based on established principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(1,3-benzodioxol-5-ylmethyl)urea in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.0 | Singlet | 1H | NH -C=O |

| ~6.85 | Doublet | 1H | Ar-H |

| ~6.75 | Doublet of doublets | 1H | Ar-H |

| ~6.70 | Singlet | 1H | Ar-H |

| ~5.95 | Singlet | 2H | O-CH₂ -O |

| ~5.5-6.0 | Broad singlet | 2H | C=O-NH₂ |

| ~4.20 | Doublet | 2H | Ar-CH₂ -NH |

Interpretation:

-

The downfield singlet at ~8.5-9.0 ppm is characteristic of the proton on the nitrogen atom attached to the methylene group, experiencing deshielding from the adjacent carbonyl group.

-

The aromatic protons on the benzodioxole ring are expected to appear in the range of 6.70-6.85 ppm. The specific splitting patterns will depend on their coupling with each other.

-

The singlet at approximately 5.95 ppm is a hallmark of the two equivalent protons of the methylene group in the dioxole ring.

-

The broad singlet between 5.5 and 6.0 ppm is assigned to the two protons of the terminal NH₂ group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

The doublet at around 4.20 ppm corresponds to the methylene protons situated between the aromatic ring and the urea nitrogen. The coupling would arise from the adjacent NH proton.

Molecular Structure with Proton Assignments:

Caption: Molecular structure of N-(1,3-benzodioxol-5-ylmethyl)urea with proton assignments.

¹³C NMR Spectroscopy (Predicted)

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a 75 MHz or higher field NMR spectrometer. Proton decoupling is typically used to simplify the spectrum.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C =O |

| ~147 | Ar-C -O |

| ~146 | Ar-C -O |

| ~133 | Ar-C -CH₂ |

| ~121 | Ar-C H |

| ~108 | Ar-C H |

| ~108 | Ar-C H |

| ~101 | O-C H₂-O |

| ~43 | Ar-C H₂-NH |

Interpretation:

-

The carbonyl carbon of the urea moiety is expected to be the most downfield signal, around 158 ppm.

-

The quaternary aromatic carbons attached to the oxygen atoms of the dioxole ring will appear at approximately 146-147 ppm.

-

The other aromatic carbons will resonate in the 108-133 ppm region.

-

The characteristic signal for the methylene carbon of the dioxole ring (O-CH₂-O) is predicted to be around 101 ppm.

-

The methylene carbon linking the aromatic ring and the urea nitrogen is expected at approximately 43 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast on a salt plate, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of NH₂ |

| 3350-3250 | Medium | N-H stretching of secondary amide (NH) |

| ~1660 | Strong | C=O stretching (Amide I band) |

| ~1600 | Medium | N-H bending (Amide II band) |

| 1500-1400 | Medium-Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | Asymmetric C-O-C stretching of benzodioxole |

| 1040-1020 | Strong | Symmetric C-O-C stretching of benzodioxole |

Interpretation:

-

The N-H stretching vibrations of the primary and secondary amine groups of the urea moiety are expected to appear as multiple bands in the 3450-3250 cm⁻¹ region.

-

A strong absorption band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the urea group.

-

The N-H bending vibration will likely appear around 1600 cm⁻¹.

-

The aromatic C=C stretching vibrations will give rise to bands in the 1500-1400 cm⁻¹ region.

-

The strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the five-membered dioxole ring are expected around 1250-1200 cm⁻¹ and 1040-1020 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) is a common technique for generating fragment ions and is assumed for the predicted fragmentation pattern below.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): m/z = 194 (corresponding to the molecular formula C₉H₁₀N₂O₃)

-

Key Fragment Ions:

| m/z | Proposed Fragment |

| 194 | [M]⁺ |

| 135 | [M - NH₂CO]⁺ (loss of the urea moiety) |

| 135 | [C₈H₇O₂]⁺ (piperonyl cation) |

| 77 | [C₆H₅]⁺ |

Predicted Fragmentation Pathway:

The most likely fragmentation pathway under EI conditions involves the cleavage of the benzylic C-N bond, leading to the formation of the stable piperonyl cation at m/z 135. This fragment is expected to be the base peak in the spectrum.

Caption: Predicted mass spectrometry fragmentation pathway for N-(1,3-benzodioxol-5-ylmethyl)urea.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic profile for N-(1,3-benzodioxol-5-ylmethyl)urea. The combination of these techniques allows for the unambiguous confirmation of its molecular structure. The characteristic signals in each spectrum, such as the piperonyl proton and carbon signals in NMR, the N-H and C=O stretching bands in IR, and the prominent fragment ion at m/z 135 in MS, collectively serve as a unique fingerprint for this compound. This guide serves as a valuable resource for the identification and characterization of N-(1,3-benzodioxol-5-ylmethyl)urea in various research and development settings.

References

-

PubChem. (n.d.). N-1,3-benzodioxol-5-ylurea. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Penchev, P., & Stoitsov, D. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2025(1), M2052. Retrieved January 17, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Elucidating the Solid-State Architecture of N-(1,3-benzodioxol-5-ylmethyl)urea: A Technical Guide to Crystal Structure Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a pharmaceutical compound's bulk properties, including its stability, solubility, and bioavailability. This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of N-(1,3-benzodioxol-5-ylmethyl)urea, a molecule of interest in medicinal chemistry. While a specific, published crystal structure for this exact compound is not publicly available, this document outlines a robust, first-principles workflow from synthesis to structural elucidation. We will detail the causality behind experimental choices, from crystallization strategies to data refinement, and predict the key structural features based on the well-established chemistry of urea derivatives. This guide is designed to serve as an authoritative protocol for researchers embarking on the crystallographic analysis of this and related molecular solids.

Introduction: The Significance of Crystalline Form

N-(1,3-benzodioxol-5-ylmethyl)urea belongs to the class of urea derivatives, compounds renowned in crystal engineering and supramolecular chemistry for their capacity to form robust and predictable hydrogen-bonded networks[1]. The benzodioxole moiety is a common fragment in pharmacologically active compounds. Understanding the supramolecular assembly of this molecule is paramount, as the specific packing and intermolecular interactions in the solid state can profoundly influence its performance as an active pharmaceutical ingredient (API). This guide presents a systematic approach to determine its single-crystal X-ray structure, providing the foundational data for structure-activity relationship (SAR) studies and solid-form development.

Experimental Methodology: From Powder to Precision Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and an understanding of the underlying physical chemistry. The workflow described herein is a self-validating system designed for reproducibility and accuracy.

Diagram: Overall Experimental Workflow

Sources

An In-Depth Technical Guide to the Physicochemical Properties and Stability of N-(1,3-benzodioxol-5-ylmethyl)urea

Introduction

N-(1,3-benzodioxol-5-ylmethyl)urea is a chemical compound featuring a urea functional group linked to a benzodioxole moiety. The benzodioxole ring, in particular, is a structural motif present in numerous pharmacologically active compounds and natural products. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's fundamental physicochemical properties and its intrinsic stability is a non-negotiable prerequisite for any substantive investigation. The stability profile of an active pharmaceutical ingredient (API) directly influences its synthesis, formulation, storage, and ultimately, its safety and efficacy.[1][2]

This technical guide provides a detailed examination of the physical appearance and chemical stability of N-(1,3-benzodioxol-5-ylmethyl)urea. It is designed not as a rigid protocol, but as a foundational document that explains the causality behind experimental design for stability assessment. We will delve into the principles of forced degradation, a cornerstone of modern pharmaceutical development, to elucidate potential degradation pathways and establish a framework for developing robust, stability-indicating analytical methods.[1][3]

Section 1: Physicochemical Characterization

The initial characterization of a compound begins with its physical properties. These attributes are the first indicators of purity and handling requirements.

Physical Appearance

While specific vendor-supplied data may vary based on the crystalline form and purity, N-(1,3-benzodioxol-5-ylmethyl)urea is typically a solid at room temperature. A related thiourea analog, {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, has been described as forming yellowish crystals.[4] This suggests that the target compound likely exists as a white to off-white or pale yellow crystalline solid or powder. Visual inspection for color uniformity and the absence of foreign particulates is the first critical quality control step.

Core Properties Summary

A summary of the key computed and reported properties for N-(1,3-benzodioxol-5-ylmethyl)urea and related structures is presented below for easy reference.

| Property | Value | Source |

| IUPAC Name | (1,3-benzodioxol-5-ylmethyl)urea | - |

| CAS Number | 65609-28-1 | [5] |

| Molecular Formula | C₉H₁₀N₂O₃ | - |

| Molecular Weight | 194.19 g/mol | - |

| Hydrogen Bond Donor Count | 3 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Melting Point | Not explicitly reported for this specific molecule. A related compound, N,N'-bis-benzo[6][7]dioxol-5-yl-urea, has a melting point of 279 - 280 °C. | [8] |

Section 2: Chemical Stability Profile and Degradation Pathways

The intrinsic stability of a molecule is dictated by its functional groups and their susceptibility to various environmental factors. Forced degradation studies are intentionally aggressive tests designed to accelerate this degradation, thereby revealing the likely breakdown products and pathways that could occur over a product's shelf-life.[1][9] The primary objective is to develop and validate "stability-indicating" analytical methods—methods that can accurately separate and quantify the intact drug from all its potential degradation products.[2][10]

For N-(1,3-benzodioxol-5-ylmethyl)urea, the key functional groups of interest are the urea linkage and the benzodioxole ring system.

-

Urea Moiety: Urea linkages can be susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule to form piperonylamine and isocyanic acid (which would further react). The most favorable decomposition pathway for an isolated urea molecule is known to lead to isocyanic acid (HNCO) and ammonia (NH3).[11]

-

Benzodioxole Moiety: The methylenedioxy bridge of the benzodioxole ring can be susceptible to oxidative cleavage or other transformations under harsh conditions.

-

Benzylic Position: The methylene group connecting the ring to the urea nitrogen is a benzylic position, which can be prone to oxidation.

The following diagram outlines the logical workflow for a comprehensive forced degradation study.

Section 3: Methodologies for Stability Assessment

This section provides a self-validating experimental framework for assessing the stability of N-(1,3-benzodioxol-5-ylmethyl)urea. The goal is to induce a target degradation of approximately 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[10]

Experimental Protocol: Forced Degradation

Objective: To identify the degradation pathways and products of N-(1,3-benzodioxol-5-ylmethyl)urea under various stress conditions.

Materials:

-

N-(1,3-benzodioxol-5-ylmethyl)urea (high purity)

-

HPLC-grade Acetonitrile (ACN) and Water

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

Calibrated oven, photostability chamber, pH meter

-

Volumetric flasks, pipettes, HPLC vials

Procedure:

-

Control Sample Preparation:

-

Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., 50:50 ACN/Water) to create a stock solution (e.g., 1 mg/mL).

-

Dilute this stock to a working concentration (e.g., 0.1 mg/mL) and immediately analyze it via HPLC. This is the T=0, unstressed control.

-

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.

-

-

Base Hydrolysis:

-

Repeat the procedure from step 2, using 0.2 M NaOH instead of HCl.

-

Neutralize the aliquots with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.

-

Keep the solution at room temperature, protected from light.

-

Monitor at specified time points (e.g., 2, 4, 8, 24 hours) and analyze directly by HPLC.

-

-

Thermal Degradation (Solution):

-

Place a sealed vial of the stock solution in a calibrated oven at 80°C.

-

Analyze aliquots at specified time points.

-

-

Thermal Degradation (Solid State):

-

Place a known quantity of the solid compound in an open dish within a calibrated oven at 80°C.

-

At specified time points, withdraw a sample, dissolve it to the target concentration, and analyze.

-

-

Photostability:

-

Expose both the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Maintain a parallel set of samples protected from light (dark controls).

-

Analyze the light-exposed and dark control samples.

-

Section 4: Analytical Strategy and Data Interpretation

A robust analytical method is crucial for interpreting the results of a forced degradation study. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS) is the gold standard.

4.1 The Stability-Indicating Method

The analytical method must be able to:

-

Separate: Resolve the peak for the intact parent compound from all degradation product peaks and any peaks from the matrix (e.g., acid, base).

-

Detect: Provide a response for both the parent compound and all degradants.

-

Quantify: Accurately measure the decrease in the parent compound and the increase in impurities.

4.2 Data Analysis and Interpretation

The analysis of the stressed samples should focus on several key outcomes:

-

Purity and Assay: Determine the percentage of the parent compound remaining.

-

Impurity Profiling: Identify and quantify any new peaks that appear in the chromatograms of the stressed samples.

-

Mass Balance: Account for the total drug-related material. The sum of the assay value and the levels of all degradation products should ideally be close to 100% of the initial value. A significant deviation may indicate the formation of non-chromophoric compounds or volatile degradants.

The following diagram illustrates the logical flow of the analytical and data interpretation process.

Conclusion

N-(1,3-benzodioxol-5-ylmethyl)urea is a solid compound whose stability is governed by its urea and benzodioxole functionalities. A systematic investigation using forced degradation methodologies is essential to fully characterize its stability profile. By subjecting the molecule to hydrolytic, oxidative, thermal, and photolytic stress, researchers can proactively identify potential degradation products, understand its degradation pathways, and develop validated, stability-indicating analytical methods. This knowledge is not merely academic; it forms the bedrock of robust formulation development, the establishment of appropriate storage conditions, and ensures the ultimate quality and safety of any potential therapeutic agent.

References

-

PubChem. N-1,3-benzodioxol-5-ylurea. National Center for Biotechnology Information. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

PubChem. 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxyethyl)urea. National Center for Biotechnology Information. [Link]

-

Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 51-60. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 1-8. [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 125–127. [Link]

-

PubChemLite. Urea, n-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)-n'-phenyl-. [Link]

-

PubChem. N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea. National Center for Biotechnology Information. [Link]

-

Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. ResearchGate. [Link]

-

ResearchGate. GRAPHICAL ABSTRACT 1: N- (1,3-benzodioxol-5-ylmethyl) -4- (6,8-dimethyl-4-oxochromen-2-yl) benzamide docking... [Link]

-

Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methyl-idene]amino}thio-urea. PubMed. [Link]

-

Chakraborty, D., et al. (2006). Urea and urea nitrate decomposition pathways: a quantum chemistry study. The Journal of Physical Chemistry A, 110(12), 4347-4355. [Link]

-

Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. National Institutes of Health. [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. biopharminternational.com [biopharminternational.com]

- 4. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 65609-28-1|N-(1,3-Benzodioxol-5-ylmethyl)urea|BLD Pharm [bldpharm.com]

- 6. N-1,3-benzodioxol-5-ylurea | C8H8N2O3 | CID 851838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxyethyl)urea | C11H14N2O4 | CID 47135839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.molbase.com [m.molbase.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Urea and urea nitrate decomposition pathways: a quantum chemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(1,3-benzodioxol-5-ylmethyl)urea: A Scoping Review and Framework for Investigating Potential Biological Activities

An In-depth Technical Guide

Abstract

N-(1,3-benzodioxol-5-ylmethyl)urea is a synthetic compound incorporating two key chemical motifs of significant interest in medicinal chemistry: the 1,3-benzodioxole (or methylenedioxyphenyl) ring and a urea linker. While direct, extensive research into the specific biological activities of this molecule is limited in publicly accessible literature, its structural components are well-characterized pharmacophores present in numerous bioactive agents. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate its potential. We will dissect the compound's structure to hypothesize potential biological activities based on established structure-activity relationships of its constituent moieties. This guide details synthetic routes, proposes robust experimental workflows for screening and validation—from in silico modeling to in vitro assays—and discusses potential therapeutic areas where this compound could warrant further exploration. Our objective is to provide a scientifically grounded roadmap for unlocking the therapeutic potential of N-(1,3-benzodioxol-5-ylmethyl)urea.

Introduction and Rationale

The pursuit of novel chemical entities with therapeutic potential is the cornerstone of drug discovery. N-(1,3-benzodioxol-5-ylmethyl)urea presents itself as an intriguing candidate for investigation, not because of a wealth of existing data, but due to its compelling chemical architecture. It combines the rigid, electron-rich 1,3-benzodioxole system with the flexible, hydrogen-bonding urea functional group.

-

The 1,3-benzodioxole moiety is a well-known "privileged scaffold" in medicinal chemistry. It is found in natural products and synthetic drugs and is notorious for its ability to inhibit cytochrome P450 (CYP450) enzymes, a property that can dramatically alter drug metabolism. This interaction alone suggests that N-(1,3-benzodioxol-5-ylmethyl)urea could function as a metabolic modulator or that its derivatives could be designed to have specific effects on drug pharmacokinetics.

-

The urea moiety (-NH-CO-NH-) is a versatile functional group in drug design. It is a potent hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with biological targets such as kinases, proteases, and receptors. Its presence suggests the potential for high-affinity binding to various protein active sites.

This guide moves beyond the data deficit by proposing a logical, evidence-based strategy for its systematic evaluation. We will establish the foundational chemistry and then build a hypothesis-driven framework for exploring its bioactivity in oncology, neurology, and infectious disease.

Synthesis and Physicochemical Characterization

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea is a straightforward process, typically achieved through the reaction of piperonylamine (1,3-benzodioxole-5-methanamine) with an isocyanate or a related precursor. A common and reliable laboratory-scale synthesis is outlined below.

Proposed Synthetic Protocol

Objective: To synthesize N-(1,3-benzodioxol-5-ylmethyl)urea from commercially available starting materials.

Materials:

-

Piperonylamine (1,3-benzodioxole-5-methanamine)

-

Potassium isocyanate (KOCN) or Sodium isocyanate (NaOCN)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Salt Formation: Dissolve piperonylamine (1.0 eq) in a suitable solvent such as DCM or water. Add an equimolar amount of concentrated HCl dropwise while stirring in an ice bath to form the hydrochloride salt.

-

Isocyanate Reaction: In a separate flask, dissolve potassium isocyanate (1.1 eq) in water.

-

Urea Formation: Slowly add the aqueous solution of potassium isocyanate to the piperonylamine hydrochloride solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, a precipitate of the product should form. Filter the solid and wash with cold water. If the product does not precipitate, extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Synthesis Workflow Diagram

Caption: Synthetic pathway for N-(1,3-benzodioxol-5-ylmethyl)urea.

Hypothesized Biological Activities & Targets

Based on the compound's constituent parts, we can formulate several primary hypotheses regarding its potential biological activities.

Hypothesis 1: Cytochrome P450 Inhibition

The 1,3-benzodioxole ring is a classic "mechanism-based inhibitor" of CYP450 enzymes. The enzyme hydroxylates the methylene bridge, leading to a reactive carbene intermediate that covalently binds to the heme prosthetic group, irreversibly inactivating the enzyme.

-

Potential Impact: This activity could be leveraged to "boost" the efficacy of other drugs by slowing their metabolism. It also suggests that the compound itself may have a long half-life or exhibit significant drug-drug interactions.

-

Primary Targets: CYP3A4, CYP2D6, and other major drug-metabolizing isoforms.

Hypothesis 2: Anticancer Activity

Many potent anticancer agents feature a urea or benzodioxole moiety. For example, Sorafenib is a multi-kinase inhibitor containing a urea group critical for its binding to VEGFR and Raf kinases. Additionally, some natural products with the benzodioxole ring, like podophyllotoxin, are precursors to powerful chemotherapy agents.

-

Potential Mechanisms:

-

Kinase Inhibition: The urea group could act as a hinge-binder in the ATP-binding pocket of various protein kinases implicated in cancer (e.g., Raf, VEGFR, EGFR).

-

Tubulin Polymerization Inhibition: The benzodioxole structure shares similarities with compounds like colchicine that bind to tubulin, disrupting microtubule dynamics and inducing cell cycle arrest.

-

-

Primary Targets: Receptor tyrosine kinases, serine/threonine kinases (e.g., Raf family), tubulin.

Hypothesis 3: Anticonvulsant/Neurological Activity

The benzodioxole ring is present in several psychoactive compounds. More relevantly, derivatives of benzodioxole have been explored for their anticonvulsant properties. It is suggested that they may modulate the activity of ion channels or neurotransmitter receptors.

-

Potential Mechanisms: The compound could act as a modulator of GABA-A receptors or as a blocker of voltage-gated sodium or calcium channels, mechanisms common to many antiepileptic drugs.

-

Primary Targets: Voltage-gated ion channels (Na⁺, Ca²⁺), GABA-A receptors.

Proposed Experimental Validation Framework

A tiered approach to screening is recommended to efficiently test these hypotheses.

Tier 1: In Silico and In Vitro Primary Screening

This initial phase aims to rapidly assess the plausibility of the hypothesized activities using computational and high-throughput biochemical assays.

4.1.1 In Silico Docking

-

Objective: To predict the binding affinity and pose of the compound within the active sites of key protein targets.

-

Protocol:

-

Obtain crystal structures of target proteins (e.g., CYP3A4, VEGFR2 kinase domain, GABA-A receptor) from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of N-(1,3-benzodioxol-5-ylmethyl)urea and perform energy minimization.

-

Use molecular docking software (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding pocket of each target.

-

Analyze the results based on docking score (predicted binding energy) and visualize the binding poses to identify key interactions (e.g., hydrogen bonds involving the urea moiety).

-

4.1.2 In Vitro Biochemical Assays

-

Objective: To obtain quantitative data on the compound's activity against the selected targets.

-

Protocols:

| Assay Type | Target | Methodology | Endpoint |

| CYP450 Inhibition | CYP3A4, CYP2D6 | Use a fluorogenic probe substrate (e.g., Vivid® Substrates). Incubate enzyme, substrate, and inhibitor. | Measure fluorescence decrease to determine IC₅₀. |

| Kinase Inhibition | VEGFR2, B-Raf | Use a luminescence-based assay (e.g., Kinase-Glo®). Incubate kinase, substrate, ATP, and inhibitor. | Measure luminescence decrease (less ATP consumed) to determine IC₅₀. |

| Antiproliferative | Cancer Cell Lines (e.g., HeLa, A549) | Seed cells in 96-well plates. Treat with serial dilutions of the compound for 72h. Use a viability assay (e.g., CellTiter-Glo®, MTT). | Measure cell viability to determine GI₅₀ (concentration for 50% growth inhibition). |

| Receptor Binding | GABA-A Receptor | Use a radioligand binding assay with a known ligand (e.g., [³H]muscimol). Incubate receptor preparation, radioligand, and inhibitor. | Measure displacement of radioligand to determine Kᵢ. |

Tier 2: Cellular and Mechanistic Studies

If promising activity is observed in Tier 1, the next step is to validate the mechanism of action in a cellular context.

Caption: Tiered experimental workflow for validating biological activity.

-

Western Blotting: For kinase inhibitor candidates, treat relevant cancer cells with the compound and probe for phosphorylation of downstream targets (e.g., p-ERK for the Raf pathway) to confirm on-target effects.

-

Cell Cycle Analysis: For antiproliferative hits, use flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M arrest for tubulin inhibitors).

-

Electrophysiology: For anticonvulsant candidates, use patch-clamp techniques on cultured neurons to directly measure the compound's effect on specific ion channel currents.

Conclusion and Future Directions

N-(1,3-benzodioxol-5-ylmethyl)urea stands as a molecule of latent potential. While direct biological data remains scarce, a systematic investigation founded on its chemical constituents is warranted. The framework presented here, combining in silico prediction with a tiered in vitro and cellular screening approach, provides a cost-effective and scientifically rigorous path forward. The most promising initial avenues for investigation are CYP450 modulation and anticancer activity, specifically kinase inhibition, due to the strong precedent for the bioactivity of its core scaffolds. Future work should focus on executing this screening cascade, and should promising leads emerge, a medicinal chemistry program to explore structure-activity relationships by modifying the substitution on the urea and benzodioxole ring could be initiated to optimize potency, selectivity, and pharmacokinetic properties.

References

-

Title: The role of cytochrome P450 2B6 in the N-demethylation of ketamine in human liver microsomes Source: Drug Metabolism and Disposition URL: [Link]

-

Title: A Review on the Synthesis of Urea and Thiourea Derivatives and Their Biological Activities Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

An In-depth Technical Guide to N-(1,3-benzodioxol-5-ylmethyl)urea Derivatives and Analogs

A Senior Application Scientist's Perspective on Synthesis, Biological Activity, and Future Directions

Foreword: Unveiling the Potential of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicinal chemistry, this guide offers a comprehensive exploration of N-(1,3-benzodioxol-5-ylmethyl)urea derivatives and their analogs. The 1,3-benzodioxole moiety, a recurring motif in a multitude of natural products and pharmacologically active compounds, presents a compelling starting point for the design of novel therapeutics.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." When coupled with the versatile urea functional group—a key element in numerous approved drugs known for its hydrogen bonding capabilities—the resulting molecular architecture holds significant promise for targeting a diverse array of biological processes.

This document moves beyond a mere recitation of facts. It is designed to be a practical and thought-provoking resource, delving into the causality behind synthetic strategies, elucidating the known and potential biological activities, and providing a framework for the rational design of next-generation analogs. As we navigate through synthetic protocols, structure-activity relationships, and analytical techniques, the overarching goal is to empower your research endeavors and inspire new avenues of investigation in this exciting chemical space.

I. The Core Moiety: A Synthesis of Favorable Properties

The N-(1,3-benzodioxol-5-ylmethyl)urea core brings together two critical pharmacophoric elements: the 1,3-benzodioxole ring and the urea linker. Understanding the individual contributions of these components is fundamental to appreciating the potential of the combined scaffold.

The 1,3-benzodioxole (or methylenedioxyphenyl) group is a bicyclic system found in nature in compounds like safrole and piperine. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. It is known to be a substrate and inhibitor of cytochrome P450 enzymes, which can modulate the metabolism of xenobiotics.[1] This property, while requiring careful consideration in drug design to avoid adverse drug-drug interactions, can also be strategically employed to enhance the bioavailability of a parent compound. Furthermore, the benzodioxole ring is a versatile synthetic handle, amenable to various substitution reactions to probe structure-activity relationships.

The urea functional group (-NH-CO-NH-) is a cornerstone of medicinal chemistry, prized for its ability to act as a rigid and planar hydrogen bond donor and acceptor. This allows for strong and specific interactions with biological targets such as enzymes and receptors. The two N-H groups can donate hydrogen bonds, while the carbonyl oxygen can accept a hydrogen bond. This tripartite interaction motif is a key feature in the binding of many successful drugs, including the kinase inhibitor sorafenib.

The combination of the lipophilic and metabolically active benzodioxole moiety with the potent hydrogen-bonding urea linker creates a molecule with a unique physicochemical profile, predisposing it to interact with a wide range of biological targets.

II. Synthetic Strategies: Crafting the Molecular Architecture

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea and its derivatives can be approached through several established methodologies for urea formation. The choice of a specific route will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

A. General Synthetic Pathways

The most common and direct route to N-substituted ureas involves the reaction of an amine with an isocyanate. For the synthesis of the parent N-(1,3-benzodioxol-5-ylmethyl)urea, this would involve the reaction of 1,3-benzodioxol-5-ylmethanamine (piperonylamine) with a source of the isocyanate group.

A general workflow for the synthesis of N-aryl-N'-(1,3-benzodioxol-5-ylmethyl)ureas is depicted below:

Caption: General Synthetic Workflow for N-Aryl-N'-(1,3-benzodioxol-5-ylmethyl)ureas.

B. Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-N'-(1,3-benzodioxol-5-ylmethyl)urea

This protocol provides a step-by-step methodology for the synthesis of a representative N-aryl-N'-(1,3-benzodioxol-5-ylmethyl)urea derivative.

Materials:

-

1,3-Benzodioxol-5-ylmethanamine (piperonylamine)

-

Substituted aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-benzodioxol-5-ylmethanamine (1.0 equivalent) in anhydrous DCM.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

-

Addition of Isocyanate: Dissolve the substituted aryl isocyanate (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over a period of 15-20 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the completion of the reaction.

-

Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-N'-(1,3-benzodioxol-5-ylmethyl)urea.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

III. Biological Activities and Potential Therapeutic Applications

While specific biological data for a wide range of N-(1,3-benzodioxol-5-ylmethyl)urea derivatives is still emerging, the known activities of related compounds provide a strong basis for predicting their therapeutic potential.

A. Anticancer Activity

The urea scaffold is a well-established pharmacophore in oncology, with several diaryl urea derivatives, such as sorafenib and regorafenib, being approved as multi-kinase inhibitors. These compounds typically inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. The N-(1,3-benzodioxol-5-ylmethyl) moiety can be envisioned as a bioisostere of the substituted phenyl rings found in these kinase inhibitors.

Furthermore, derivatives of 1,3-benzodioxole have demonstrated promising anticancer properties. For instance, certain benzodioxole-based dithiocarbamates have shown cytotoxic effects against human lung adenocarcinoma and rat glioma cell lines.[3] An amuvatinib derivative incorporating a benzodioxole ring has been found to selectively kill tumor cells under glucose starvation by inhibiting mitochondrial function.[4]

Potential Anticancer Mechanisms:

-

Kinase Inhibition: Targeting key kinases in oncogenic signaling pathways such as VEGFR, PDGFR, and Raf kinases.

-

Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases.[3]

B. Antimicrobial Activity

The 1,3-benzodioxole scaffold is present in natural products with known antimicrobial properties. Synthetic derivatives have also been explored for their antibacterial and antifungal activities. For example, N-substituted derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide have been synthesized and shown to possess antibacterial activity. A structurally related benzamide derivative, N-(1,3-benzodioxol-5-ylmethyl)-4-(6,8-dimethyl-4-oxochromen-2-yl)benzamide, has been investigated for its ability to inhibit quorum-sensing in Pseudomonas aeruginosa, a mechanism that controls virulence factor production.

Potential Antimicrobial Mechanisms:

-

Inhibition of Essential Enzymes: Targeting enzymes vital for bacterial or fungal survival.

-

Disruption of Cell Membrane Integrity: Compromising the physical barrier of the microbial cell.

-

Quorum Sensing Inhibition: Attenuating bacterial virulence without directly killing the bacteria, which may reduce the development of resistance.

C. Other Potential Therapeutic Areas

The versatility of the N-(1,3-benzodioxol-5-ylmethyl)urea scaffold suggests potential applications in other therapeutic areas as well. A notable example is the discovery of N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine as a potent and selective inverse agonist of the C5a receptor, a key target in inflammatory diseases.[5] This highlights the potential for this scaffold to be adapted for G-protein coupled receptor (GPCR) modulation.

IV. Structure-Activity Relationships (SAR): A Guide for Rational Design

While a comprehensive SAR for N-(1,3-benzodioxol-5-ylmethyl)urea derivatives is yet to be established, we can extrapolate from the broader class of diaryl ureas and benzodioxole-containing compounds to guide the design of new analogs with improved potency and selectivity.

Caption: Structure-Activity Relationship (SAR) Exploration Framework.

Key Considerations for Analog Design:

-